molecular formula C11H20O2 B095772 (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid CAS No. 16052-40-7

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid

Cat. No. B095772
CAS RN: 16052-40-7
M. Wt: 184.27 g/mol
InChI Key: MNVSUVYRIVXDBK-KXUCPTDWSA-N
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Description

This compound is a derivative of menthol, which is an organic compound derived from the oils of mint plants such as peppermint and spearmint . It is a waxy, crystalline substance that is clear or white in color .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, a related compound, [(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-thiophen-5-yl-substituted Tetrapyrazinoporphyrazine with Magnesium(II) Ion, was synthesized using Linstead conditions and purified by flash column chromatography .


Molecular Structure Analysis

The molecular formula of this compound is C13H24O3 . It is a monoterpenoid and is a cyclic alcohol . The compound has a molecular weight of 228.33 g/mol .


Chemical Reactions Analysis

The compound is involved in complex chemical reactions. For example, it is used in the synthesis of tetrapyrazinoporphyrazine derivatives .


Physical And Chemical Properties Analysis

This compound is soluble in alcohol and other organic solvents, but only slightly soluble in water . Its melting point is about 42°C (107.6°F), and its boiling point is around 212°C (413.6°F) .

Scientific Research Applications

Synthesis of Tetrapyrazinoporphyrazines

This compound has been utilized in the synthesis of tetrapyrazinoporphyrazines with peripheral menthol-thiophenyl substituents . These macrocycles exhibit interesting physicochemical properties and are potential candidates for various technological applications due to their photostability and low generation of singlet oxygen.

Asymmetric Synthesis of Sulfonimidates

Another application is in the asymmetric synthesis of sulfonimidates . The compound was used to achieve stereoselective NH-transfer, resulting in high enantiocontrol and yield. This process is significant for the synthesis of chiral optically active sulfonimidates, which are valuable in asymmetric synthesis.

properties

IUPAC Name

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3,(H,12,13)/t8-,9+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVSUVYRIVXDBK-KXUCPTDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884866
Record name Cyclohexanecarboxylic acid, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid

CAS RN

16052-40-7
Record name (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexanecarboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=16052-40-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Menthane-3-carboxylic acid, (1R,3R,4S)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016052407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxylic acid, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-
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Record name Cyclohexanecarboxylic acid, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,2β,5α)]-2-(isopropyl)-5-methylcyclohexanecarboxylic acid
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Record name P-MENTHANE-3-CARBOXYLIC ACID, (1R,3R,4S)-
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Synthesis routes and methods I

Procedure details

Magnesium (37 g, 50 mesh), butyl diglyme (600 g), and iodine (0.1 g) were added under nitrogen to a 1-liter flask equipped with agitation, addition funnel, off-set adaptor for thermometer, gas addition tube, and condenser. The mixture was stirred for 30 min. at 90° C., and then 1,2,-dibromo ethane (2 cc) was slowly added. p-Menth-3-yl chloride (200 g) was then added at a rate of 50 g/hr (0.32 mole/hr). After approximately ½ of the p-menth-3-yl chloride was added, carbon dioxide was concurrently added by bubbling the carbon dioxide into the mixture at a rate of 15.91 g/hr (0.36 mole/hr), and at a temperature of 90° C. Addition of the carbon dioxide was continued at a temperature of 90° C. until 30 min. after all of the p-menth-3-yl chloride was added. After carbonation was complete, the resultant mixture was hydrolyzed with aqueous hydrochloric acid (1:1 hydrochloric acid/water), and the resultant oil layer was neutralized with trisodium phosphate. VPC analysis showed a yield of 93.18% by weight of p-menthane-3-carboxylic acid.
Quantity
37 g
Type
reactant
Reaction Step One
Name
butyl diglyme
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Magnesium (15.6 g, 50 mesh), 2-methyl-tetrahydrofuran (103 g), para cymene (50 g), iodine (0.1 g), and ethyl magnesium chloride (4 cc) were added under nitrogen to a 1-liter flask equipped with agitation, addition funnel, off-set adaptor for thermometer, gas addition tube, and condenser. The mixture was stirred for 30 min. at 75° C., and then 1,2,-dibromo ethane (4 cc) was slowly added. p-Menth-3-yl chloride (134 g dissolved in para cymene) was then added at a rate of 33 g/hr (0.21 mole/hr). After approximately ½ of the p-menth-3-yl chloride was added, carbon dioxide was concurrently added by bubbling the carbon dioxide into the mixture at a rate of 7.8 g/hr (0.18 mole/hr), and at a temperature of 80° C. After all of the p-menth-3-yl chloride was added, the temperature was raised to 90° C. to complete carbonation. After carbonation was complete, the resultant mixture was hydrolyzed with aqueous hydrochloric acid having a concentration of 15%. VPC analysis showed a yield of 78.3% by weight of p-menthane-3-carboxylic acid.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
134 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid
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(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid
Reactant of Route 3
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(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid
Reactant of Route 4
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid
Reactant of Route 5
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid
Reactant of Route 6
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid

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